4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-4-5-12-28-16-8-6-15(7-9-16)21(25)24-22-23-19(14-29-22)18-11-10-17(26-2)13-20(18)27-3/h6-11,13-14H,4-5,12H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPAMIWDPWNPOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative is reacted with butoxybenzoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other substituents.
Scientific Research Applications
4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thiazole Ring
4-(2,4-Dimethoxyphenyl) vs. 4-(2,5-Dimethoxyphenyl) Substitution
- N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide ():
- The 2,5-dimethoxyphenyl substitution alters electronic distribution compared to the 2,4-dimethoxy analog. The para-methoxy group in the 2,4-isomer may enhance resonance stabilization, while the 2,5-substitution could reduce steric hindrance.
- The fluorophenylmethoxy group in this analog increases electronegativity and lipophilicity compared to the butoxy chain in the target compound.
4-(4-Methylphenyl) vs. 4-(2,4-Dimethoxyphenyl) Substitution
- The additional 5-phenyl substituent on the thiazole ring may hinder binding to flat receptor pockets compared to the unsubstituted thiazole in the target compound.
Substituent Variations on the Benzamide Moiety
Butoxy vs. Fluorophenylmethoxy
Butoxy vs. Sulfonyl-Linked Bicyclic Amine
- N-[4-(2,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-4-({1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl}sulfonyl)benzamide ():
- The sulfonyl-bicyclic amine substituent introduces rigidity and hydrogen-bond acceptor sites, which may enhance receptor affinity but reduce solubility compared to the flexible butoxy group.
Key Pharmacological and Structural Differences
Implications of Substituent Variations
- Methoxy vs. Fluoro Groups : Methoxy substituents enhance electron density and hydrogen-bond donation, whereas fluoro groups increase electronegativity and metabolic resistance.
- Butoxy Chain : The butoxy group’s flexibility and lipophilicity may improve blood-brain barrier penetration but could reduce aqueous solubility.
- Thiazole Core Modifications : Substituents on the thiazole ring influence steric effects and electronic interactions, critical for target selectivity .
Biological Activity
4-butoxy-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The chemical formula for this compound is . The synthesis typically involves the following steps:
- Formation of the Thiazole Ring : This can be achieved through the Hantzsch thiazole synthesis, where α-haloketones react with thioamides.
- Introduction of the Dimethoxyphenyl Group : This is done via Friedel-Crafts alkylation.
- Benzamide Formation : The final step involves coupling the thiazole derivative with 4-butoxybenzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have shown that thiazole derivatives can inhibit bacterial growth, suggesting potential as antimicrobial agents.
- Anticancer Activity : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation through interaction with specific molecular targets .
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The thiazole ring and benzamide core are crucial for binding to these targets, potentially leading to:
- Inhibition of Enzyme Activity : This may disrupt metabolic pathways in pathogens or cancer cells.
- Alteration of Signal Transduction Pathways : By modulating receptor activity, the compound could influence cellular responses .
Study on Anticancer Activity
A study published in Cancer Research evaluated the anticancer effects of various thiazole derivatives, including this compound. The findings indicated that this compound significantly reduced tumor growth in xenograft models by inducing apoptosis in cancer cells .
Antimicrobial Activity Assessment
In a separate investigation focusing on antimicrobial properties, researchers tested this compound against several bacterial strains. Results showed a notable inhibition zone against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, highlighting its potential as an antimicrobial agent .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
